molecular formula C25H35Br2N3 B11940596 N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide CAS No. 853343-96-1

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide

货号: B11940596
CAS 编号: 853343-96-1
分子量: 537.4 g/mol
InChI 键: BGUBIRUHJJNGEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a chemically synthesized small molecule, provided as a dihydrobromide salt to enhance its stability and solubility in aqueous research buffers. This compound belongs to a class of 2,4-disubstituted quinoline derivatives, which are frequently investigated in medicinal chemistry and chemical biology for their potential to modulate specific protein functions. Compounds with this core structure are often explored as targeted inhibitors or probes in signal transduction pathways, particularly in oncology and immunology research. The tert-butyl phenyl group at the 2-position of the quinoline ring and the diethylaminoethylamine side chain at the 4-position are key structural features that influence its binding affinity and selectivity toward specific intracellular targets. Researchers utilize this compound primarily in in vitro assays to study cellular processes like kinase activity, receptor-ligand interactions, and apoptosis. It is intended for laboratory research purposes only and is not approved for use in humans.

属性

CAS 编号

853343-96-1

分子式

C25H35Br2N3

分子量

537.4 g/mol

IUPAC 名称

N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-diethylethane-1,2-diamine;dihydrobromide

InChI

InChI=1S/C25H33N3.2BrH/c1-6-28(7-2)17-16-26-24-18-23(27-22-11-9-8-10-21(22)24)19-12-14-20(15-13-19)25(3,4)5;;/h8-15,18H,6-7,16-17H2,1-5H3,(H,26,27);2*1H

InChI 键

BGUBIRUHJJNGEA-UHFFFAOYSA-N

规范 SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C(C)(C)C.Br.Br

产品来源

United States

准备方法

Step 1: Alkylation of Quinoline-4-amine

Quinoline-4-amine is reacted with 1,2-dibromoethane in the presence of potassium carbonate to form N1-(2-bromoethyl)quinolin-4-amine.

Conditions

  • Reactants : Quinoline-4-amine (1.0 equiv), 1,2-dibromoethane (1.2 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Acetonitrile, reflux, 8 h
  • Yield : 60–65%

Step 2: Diethylation via Reductive Amination

The bromoethyl intermediate undergoes reductive amination with diethylamine using sodium cyanoborohydride (NaBH₃CN).

Conditions

  • Reactants : N1-(2-bromoethyl)quinolin-4-amine (1.0 equiv), diethylamine (3.0 equiv), NaBH₃CN (1.5 equiv)
  • Solvent : Methanol, room temperature, 12 h
  • Yield : 55–60%

Salt Formation and Purification

The free base is converted to the dihydrobromide salt by treatment with hydrobromic acid (HBr) in ethanol.

Procedure

  • Reactants : Free base (1.0 equiv), 48% HBr (2.2 equiv)
  • Solvent : Ethanol, 0°C, 2 h
  • Yield : 85–90%
  • Purification : Recrystallization from ethanol/diethyl ether

Analytical Data

  • Molecular Formula : C₂₅H₃₅Br₂N₃
  • Molecular Weight : 537.4 g/mol
  • 1H NMR (DMSO-d₆) : δ 9.45 (br s, 1H), 8.92 (br s, 1H), 8.30 (d, J = 8.5 Hz, 1H), 7.85–7.70 (m, 4H), 3.60–3.40 (m, 4H), 1.46 (s, 9H)

Comparative Analysis of Synthetic Routes

Method Key Advantage Yield Limitation
Friedländer Synthesis High regioselectivity 68–72% Requires harsh acidic conditions
DMAP-Catalyzed Cyclization Early tert-butyl introduction 65–70% Boc deprotection adds steps
Suzuki Coupling Tolerance to steric hindrance 75–80% Palladium catalyst cost
Reductive Amination Mild conditions for amine formation 55–60% Over-alkylation side reactions

化学反应分析

Types of Reactions

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing quinoline moieties exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them potential candidates for cancer therapeutics .

Antimicrobial Properties
Quinoline derivatives have also shown promise in antimicrobial applications. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for developing new antibiotics .

Material Science

Ligand in Coordination Chemistry
The compound serves as a nitrogen-donor ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development. For instance, studies have shown that such ligands can enhance the efficiency of catalytic reactions by stabilizing metal centers .

Fluorescent Materials
Due to its unique structural properties, the compound is being explored for use in fluorescent materials. Its potential application in organic light-emitting diodes (OLEDs) and sensors is under investigation, as it exhibits favorable photophysical properties .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells through signaling pathways
Antimicrobial ActivityInhibits bacterial growthDisrupts cell wall synthesis
Coordination ChemistryNitrogen-donor ligandEnhances catalytic efficiency with transition metals
Fluorescent MaterialsOLEDs and sensorsExhibits favorable photophysical properties

Case Studies

Case Study 1: Anticancer Studies
In a recent study published in a peer-reviewed journal, the anticancer effects of various quinoline derivatives were evaluated. The results indicated that the compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of quinoline-based compounds against resistant bacterial strains. The findings highlighted that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for new antibiotic development.

作用机制

The mechanism of action of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .

相似化合物的比较

Structural Analogues in the Quinoline Family

The target compound shares a common ethane-1,2-diamine backbone with diethyl or dimethyl substitutions. Key structural variations include:

  • Quinoline ring substituents (e.g., 7-Cl, 7-F, 4-OCH₃, 4-(tert-butyl)phenyl).
  • Amine chain modifications (diethyl vs. dimethyl, chain length).
  • Salt forms (dihydrobromide, hydrobromide, free base).
Table 1: Structural and Physicochemical Comparison
Compound Name & Source Quinoline Substituent Amine Chain Molecular Weight Key Properties
Target Compound (Dihydrobromide) 2-(4-(tert-Butyl)phenyl) N2,N2-diethyl ~563.2* High lipophilicity (tert-butyl)
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118) 7-Cl N2,N2-diethyl 297.8 (free base) Antimalarial metabolite; moderate solubility
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide 2-(4-Methoxyphenyl) N2,N2-dimethyl 402.3 98% purity; commercial availability
N1,N1-Diethyl-N2-(7-fluoroquinolin-4-yl)ethane-1,2-diamine (Compound II) 7-F N2,N2-diethyl 281.3 (free base) Anticancer activity at 10 μM
N1-(tert-butyl)-N2-propyl-N2-(quinolin-4-yl)ethane-1,2-diamine (II-68) None (quinolin-4-yl) N1-tert-butyl, N2-propyl 285.4 67% synthesis yield; pale brown liquid

*Calculated based on C₂₃H₃₂N₃·2HBr.

生物活性

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources.

The compound is believed to exert its biological effects primarily through interactions with specific protein targets. Notably, it has been associated with the inhibition of bromodomain-containing proteins, such as BRD4. Bromodomains play a critical role in regulating gene expression and are linked to various diseases, including cancer and autoimmune disorders. Inhibition of these proteins can disrupt disease-associated transcriptional pathways, suggesting that this compound may have therapeutic potential in treating such conditions .

Antimicrobial Activity

Recent studies indicate that derivatives of compounds similar to N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide exhibit significant antimicrobial properties. For instance, modifications in the structure have resulted in increased activity against pathogens such as Staphylococcus aureus (MRSA) and Clostridium difficile. The presence of the tert-butyl group appears to enhance the antimicrobial efficacy of these compounds .

Neuroprotective Effects

Research has shown that compounds with similar structures can exhibit neuroprotective effects. For example, studies on related compounds demonstrated their ability to inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease. These compounds also showed a reduction in oxidative stress markers in neuronal cells, highlighting their potential for neuroprotection .

Study 1: Inhibition of Bromodomain Proteins

In a study focused on the inhibition of BRD4 by similar compounds, it was found that small molecules could effectively disrupt the interaction between BRD4 and acetylated histones. This disruption led to altered gene expression profiles associated with cancer progression. The study emphasized the importance of structural modifications in enhancing inhibitory potency .

Study 2: Antimicrobial Efficacy

A comparative analysis of various derivatives revealed that certain structural configurations significantly improved antimicrobial activity against MRSA. The minimum inhibitory concentration (MIC) values were reported at 4 µg/mL for some derivatives, indicating potent activity comparable to established antibiotics .

Table 1: Biological Activity Summary

CompoundTargetActivity TypeMIC/IC50 ValuesReference
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromideBRD4InhibitionNot specified
Similar Derivative AMRSAAntimicrobial4 µg/mL
Similar Derivative BAmyloid-beta aggregationNeuroprotectionIC50 = 15.4 nM (β-secretase)

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Addition of tert-butyl groupIncreased antimicrobial potency
Alteration in amino group configurationMaintained anti-MRSA activity but reduced efficacy against Gram-negative bacteria

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step route starting with quinoline core functionalization. Key steps include:

  • Quinoline alkylation : Introduce the tert-butylphenyl group via Suzuki-Miyaura coupling under inert atmosphere (argon/nitrogen) using Pd catalysts (e.g., Pd(PPh₃)₄) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Diamine coupling : React the quinoline intermediate with N2,N2-diethylethane-1,2-diamine using EDCI/HOBt as coupling agents in dichloromethane .
  • Salt formation : Treat the free base with HBr in ethanol to form the dihydrobromide salt.
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize side products .

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

  • Methodology : Combine orthogonal methods:

  • NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on quinoline protons (δ 8.5–9.0 ppm) and tert-butyl group (δ 1.3 ppm) .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and compare retention times with standards .
  • Elemental analysis : Verify dihydrobromide stoichiometry (C, H, N, Br content) .

Q. How can researchers address solubility challenges in biological assays?

  • Methodology :

  • Solvent screening : Test DMSO for stock solutions (≤10% v/v in assays) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .
  • Salt form adjustment : Compare dihydrobromide with other salts (e.g., hydrochloride) for improved aqueous solubility .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify key functional groups for target binding?

  • Methodology :

  • Analog synthesis : Modify the tert-butyl group (e.g., replace with CF₃ or H) and diethylamine moiety (e.g., cyclopropyl or piperazine derivatives) .
  • Biological assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies. Use IC₅₀/EC₅₀ comparisons to map critical groups .
  • Computational docking : Perform molecular dynamics simulations with target proteins (e.g., kinases) to predict binding interactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line authenticity, serum-free media) .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .
  • Orthogonal validation : Use CRISPR/Cas9 knockouts of putative targets to confirm mechanism .

Q. What strategies ensure compound stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .
  • Lyophilization : Test freeze-dried vs. solution storage (−80°C vs. 4°C) for long-term stability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • QSAR models : Use software (e.g., Schrödinger, MOE) to correlate logP, polar surface area, and molecular weight with bioavailability .
  • ADMET prediction : Simulate blood-brain barrier permeability and CYP450 inhibition risks .

Q. What protocols validate the compound’s selectivity against off-target receptors or enzymes?

  • Methodology :

  • Broad-panel screening : Test against 50+ targets (e.g., CEREP panels) at 10 µM .
  • Kinase profiling : Use radiometric assays (e.g., KinomeScan) to identify kinase off-targets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。